molecular formula C13H19ClN2O3 B572955 Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride CAS No. 1217751-87-5

Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Cat. No. B572955
CAS RN: 1217751-87-5
M. Wt: 286.756
InChI Key: JLVANPPTBNGFRW-ZVWHLABXSA-N
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Description

Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 . It has an average mass of 286.755 Da and a monoisotopic mass of 286.108429 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m0./s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 286.76 .

Scientific Research Applications

1. Pyrrolidine in Drug Discovery

The paper by Li Petri et al. (2021) reviews the significance of the pyrrolidine ring, a five-membered nitrogen heterocycle, in medicinal chemistry. Pyrrolidine and its derivatives, including compounds with structural similarities to Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, are highlighted for their wide applications in drug discovery for the treatment of human diseases. This scaffold's versatility, owing to its sp3-hybridization, stereochemistry, and enhanced three-dimensional coverage, underscores its utility in designing bioactive molecules with target selectivity across various biological profiles Li Petri et al., 2021.

2. Chemical Inhibitors of Cytochrome P450 Isoforms

Khojasteh et al. (2011) discuss the role of chemical inhibitors, including carbamate derivatives, in assessing the metabolism of drugs by cytochrome P450 enzymes in human liver microsomes. This research is pivotal for understanding drug-drug interactions and the metabolic stability of pharmaceutical compounds, including potentially those related to Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride. The selectivity and potency of these inhibitors are crucial for deciphering the involvement of specific cytochrome P450 isoforms in drug metabolism, highlighting the importance of chemical structure in therapeutic applications Khojasteh et al., 2011.

3. Decarbamoylation of Acetylcholinesterases

Rosenberry and Cheung (2019) review the decarbamoylation process of acetylcholinesterase enzymes inhibited by carbamates, emphasizing the influence of the carbamoyl group size on the rate of enzyme reactivation. This study provides insights into the enzyme inhibition mechanism by carbamate compounds and the significance of structural attributes in determining the metabolic stability and pharmacological efficacy of these inhibitors. The findings can offer a framework for understanding the biological interactions and potential therapeutic applications of carbamate-based compounds, including Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride Rosenberry & Cheung, 2019.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

benzyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVANPPTBNGFRW-ZVWHLABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662604
Record name Benzyl [(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

CAS RN

1217751-87-5
Record name Benzyl [(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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